N-(2-methoxy-5-methylphenyl)-3-methyl-4-nitro-1H-pyrazol-5-amine
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Overview
Description
N-(2-methoxy-5-methylphenyl)-3-methyl-4-nitro-1H-pyrazol-5-amine is a chemical compound with a complex structure that includes a methoxy group, a methyl group, a nitro group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-3-methyl-4-nitro-1H-pyrazol-5-amine typically involves multiple steps. One common method includes the nitration of a precursor compound followed by the introduction of the pyrazole ring. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and pyrazole ring formation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-3-methyl-4-nitro-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-3-methyl-4-nitro-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-3-methyl-4-nitro-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-5-methylphenyl)-3-nitro-beta-oxobenzenepropionamide
- N-(2-methoxy-5-methylphenyl)dodecanamide
- N-(2-methoxy-5-methylphenyl)cyclobutanecarboxamide
Uniqueness
N-(2-methoxy-5-methylphenyl)-3-methyl-4-nitro-1H-pyrazol-5-amine is unique due to its specific combination of functional groups and the presence of the pyrazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C12H14N4O3 |
---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-5-methyl-4-nitro-1H-pyrazol-3-amine |
InChI |
InChI=1S/C12H14N4O3/c1-7-4-5-10(19-3)9(6-7)13-12-11(16(17)18)8(2)14-15-12/h4-6H,1-3H3,(H2,13,14,15) |
InChI Key |
MVUCVJUCOOSJDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=NNC(=C2[N+](=O)[O-])C |
Origin of Product |
United States |
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